Product packaging for Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe(Cat. No.:)

Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe

Cat. No.: B8074320
M. Wt: 565.1 g/mol
InChI Key: FCZPNQYYWSEFLV-FCEKVYKBSA-N
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Description

Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe is a synthetic peptide derivative designed for advanced proteolysis and protease research. This compound incorporates key non-canonical and modified amino acids that confer resistance to proteolytic degradation, making it a valuable tool for studying enzyme kinetics, inhibitor mechanisms, and substrate specificity . The structure features a D-configuration of phenylalanine (D-hPhe) and a 4-chloro-benzyl protected hydroxyproline (Hyp(Bn(4-Cl))), modifications that are strategically used to enhance metabolic stability and modulate interactions with protease active sites . The Cbz (Carbobenzyloxy) N-terminal protecting group and the methyl ester (OMe) C-terminal modification further contribute to the molecule's stability and physicochemical properties. Non-canonical amino acids like those in this peptide are pivotal in protease research for developing novel protease inhibitors, activity-based probes, and for substrate optimization studies . Such compounds are central to exploring new therapeutic strategies, as proteases are involved in countless physiological and pathophysiological processes. The specific architecture of this compound makes it particularly useful for investigations into serine proteases and other enzyme families, offering insights that can drive drug discovery efforts. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33ClN2O6 B8074320 Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(2R)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33ClN2O6/c1-38-30(36)28-18-26(39-20-24-12-15-25(32)16-13-24)19-34(28)29(35)27(17-14-22-8-4-2-5-9-22)33-31(37)40-21-23-10-6-3-7-11-23/h2-13,15-16,26-28H,14,17-21H2,1H3,(H,33,37)/t26-,27-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZPNQYYWSEFLV-FCEKVYKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C(CCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H](CCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Structural Elucidation of Cbz D Hphe Hyp Bn 4 Cl Ome

Theoretical and Computational Approaches for Peptide Conformational Space Exploration

The vast conformational space available to a peptide chain requires sophisticated computational methods for thorough exploration. nih.gov For a molecule like Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe, a combination of theoretical approaches is employed to map its potential energy surface and identify low-energy, stable conformations. These methods range from classical molecular mechanics to high-level quantum mechanical calculations, each providing a different layer of insight into the molecule's structural preferences. The goal is to understand the interplay of forces—steric, electronic, and environmental—that dictate the peptide's architecture. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, allowing for the exploration of a peptide's dynamic behavior over time. americanpeptidesociety.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of this compound, revealing how it folds and flexes in different environments. americanpeptidesociety.orgpnas.org

These simulations provide detailed information on:

Conformational transitions: Identifying the pathways and intermediates as the peptide moves between different energy minima.

Thermodynamic stability: Characterizing the stability of various conformations by analyzing the simulation time spent in each state. americanpeptidesociety.org

Solvent effects: Modeling the influence of the surrounding environment (e.g., water) on the peptide's structure.

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, are often employed to overcome the high energy barriers that can trap a simulation in a local minimum, thereby allowing for a more comprehensive exploration of the conformational space. aip.orgnih.gov For a dipeptide containing flexible side chains like those in this compound, these methods are crucial for achieving adequate sampling. acs.org

Table 1: Key Parameters in Molecular Dynamics Simulations for Peptide Analysis
ParameterDescriptionTypical Application for this compound
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.CHARMM, AMBER, or GROMOS force fields would be parameterized to handle the non-canonical residues. pnas.org
Solvent ModelRepresentation of the solvent environment, which can be explicit (individual solvent molecules) or implicit (a continuous medium).Explicit water models like TIP3P would be used to accurately capture hydration effects on the peptide's conformation. nih.gov
Simulation TimeThe duration of the simulation, which needs to be long enough to sample relevant conformational changes.Nanoseconds to microseconds, potentially extended by enhanced sampling techniques. americanpeptidesociety.org
EnsembleThe statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system.NPT (constant number of particles, pressure, and temperature) is common for simulating realistic conditions. acs.org

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

While MD simulations excel at sampling, quantum mechanics (QM) methods like Ab Initio and Density Functional Theory (DFT) provide highly accurate energy calculations for specific conformations. scispace.com These "first-principles" methods are used to generate a detailed conformational energy landscape, which maps the potential energy as a function of the molecule's geometry, particularly the backbone dihedral angles (φ, ψ). scispace.comnih.gov

For this compound, DFT calculations can:

Accurately determine the relative energies of different conformers identified through MD or other search methods. ubc.ca

Provide insights into the electronic structure, including the nature of intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations. nih.gov

Validate and refine the parameters used in classical force fields for MD simulations. acs.org

By performing single-point energy calculations on a grid of (φ, ψ) angles, a Ramachandran-like energy map specific to this dipeptide can be constructed, highlighting the sterically allowed and energetically favorable regions. nih.govacs.org

Conformational Searching Algorithms for Non-Canonical Polypeptides

The presence of non-canonical amino acids, which may have different steric and electronic properties than the 20 proteinogenic amino acids, complicates conformational searching. nih.gov Standard libraries and assumptions may not apply, necessitating the use of robust searching algorithms. These algorithms systematically or stochastically explore the conformational space to locate low-energy structures. acs.org

Methods such as Monte Carlo simulations, genetic algorithms, and systematic grid searches are employed to navigate the complex energy landscapes of non-canonical polypeptides. nih.govutmb.edu These approaches are often used in a hierarchical manner: a broad, low-cost search identifies promising conformational families, which are then refined using more accurate and computationally expensive methods like DFT. acs.orgnih.gov For this compound, such algorithms would be essential to ensure that unique conformations induced by the D-homophenylalanine and the bulky substituted hydroxyproline (B1673980) are not overlooked.

Influence of D-Homophenylalanine on Dipeptide Backbone Conformation

The incorporation of D-homophenylalanine (D-hPhe), a non-canonical amino acid with an additional methylene (B1212753) group in its side chain, significantly impacts the dipeptide's backbone conformation. The D-configuration of the alpha-carbon inherently favors regions of the Ramachandran plot that are typically disallowed for L-amino acids. This inversion of stereochemistry can induce unique turns and folds in the peptide backbone.

Furthermore, the extended side chain of homophenylalanine introduces greater flexibility and the potential for different side-chain-backbone interactions compared to phenylalanine. nih.gov The aromatic ring of the hPhe residue can engage in CH/π interactions with the proline ring, which can stabilize specific conformations, including both cis and trans isomers of the peptide bond. nih.govchemrxiv.orgresearchgate.net The increased length of the side chain may alter the geometry and strength of these potential interactions. Computational studies on similar peptides suggest that the interplay between the D-stereocenter and the bulky aromatic side chain restricts the available conformational space, often leading to a more defined set of preferred structures. nih.gov

Impact of the Substituted Hydroxyproline on Local and Global Conformation

The hydroxyproline residue, modified with a 4-chlorobenzyl ether group (Hyp(Bn(4-Cl))), imposes significant conformational constraints on the dipeptide. Proline and its derivatives are unique among amino acids due to their cyclic side chain, which restricts the backbone dihedral angle φ to a narrow range (typically around -60°). nih.gov The substitution at the 4-position of the pyrrolidine (B122466) ring further modulates the peptide's structure. nih.gov

The bulky and electron-withdrawing nature of the 4-chlorobenzyl group influences the local geometry through steric and stereoelectronic effects. researchgate.net These effects can dictate the puckering of the proline ring and the equilibrium between the cis and trans conformations of the preceding peptide bond. nih.gov Introducing substituents on the proline ring has been shown to be a powerful tool for stabilizing specific secondary structures, such as the polyproline II (PPII) helix, by pre-organizing the peptide backbone. nih.govnih.gov

Role of the Proline Ring Rigidity and Pucker in Peptide Architecture

The substituent at the C4 position strongly influences this equilibrium. For 4(R)-hydroxyproline, which is the stereoisomer in this dipeptide, electron-withdrawing substituents generally favor the exo pucker due to stereoelectronic effects. wisc.edu This exo pucker is associated with:

A preference for the trans conformation of the preceding peptide bond. nih.gov

More compact backbone conformations (smaller ψ angles).

Stabilization of the polyproline II (PPII) helical structure. nih.gov

The preference for a specific ring pucker directly impacts the backbone dihedral angles (φ, ψ) and the orientation of the peptide planes, thereby shaping the local and, by extension, the global architecture of the molecule. nih.govresearchgate.net

Table 2: Influence of Proline Ring Pucker on Peptide Conformation
Pucker ConformationFavored Peptide BondAssociated Backbone ConformationInfluence of 4(R)-Substituents
Cγ-exo (Up)TransCompact (e.g., PPII helix)Favored by electron-withdrawing groups, leading to increased structural stability. wisc.edu
Cγ-endo (Down)CisExtendedGenerally disfavored by 4(R)-substituents.

Stereoelectronic Effects of 4-Substitutions on Hydroxyproline

The conformation of the pyrrolidine ring in proline and its derivatives is a critical determinant of local peptide structure. This conformation is often described by the ring pucker, which can be either Cγ-endo (down) or Cγ-exo (up). The puckering preference is strongly influenced by stereoelectronic effects, particularly the gauche effect, when an electronegative substituent is present at the C4 position. wisc.eduwisc.edu

This effect arises from a stabilizing hyperconjugative interaction between the C-H bonding orbital and the anti-bonding orbital of the C-substituent bond (σ→σ*). For a 4R-substituent, this interaction is maximized in a Cγ-exo pucker, while a 4S-substituent favors the Cγ-endo pucker. wisc.edunih.gov The strength of this conformational bias correlates with the electron-withdrawing ability of the substituent. wisc.edu

In the case of this compound, the hydroxyproline residue is derivatized at the 4-position with a 4-chlorobenzyl ether. The oxygen atom of the ether is an electronegative substituent that dictates the ring's conformational preference. Assuming a standard (2S, 4R)-hydroxyproline starting material, the 4R configuration of the substituent strongly favors the Cγ-exo ring pucker. This pre-organization of the pyrrolidine ring has significant downstream effects on the peptide backbone, influencing the main-chain dihedral angles (φ, ψ) and stabilizing the trans conformation of the peptide bond preceding the proline residue. wisc.eduwisc.edu This preference for the trans isomer is partly due to a favorable n→π* interaction between carbonyl groups, which is enhanced in the Cγ-exo conformation. wisc.edu

Table 1: Influence of 4-Substituents on Proline Ring Pucker Preference
4-Substituent ConfigurationSubstituent TypeFavored Ring PuckerGoverning Effect
4R-OH, -F, -ORCγ-exo (Up)Stereoelectronic (Gauche)
4S-OH, -F, -ORCγ-endo (Down)Stereoelectronic (Gauche)
4R-CH₃Cγ-endo (Down)Steric
4S-CH₃Cγ-exo (Up)Steric

Conformational Stabilization Mechanisms in this compound

Intramolecular hydrogen bonds are fundamental in defining and stabilizing the secondary structure of peptides, such as β-turns and γ-turns. In this compound, the absence of a hydrogen bond donor on the proline nitrogen means that any such interactions must involve the backbone amides of other residues or the protecting group. mdpi.com

The N-terminal carboxybenzyl (Cbz) protecting group provides a carbonyl oxygen that can act as a hydrogen bond acceptor. Similarly, the amide proton of the D-homophenylalanine residue is a potential hydrogen bond donor. The formation of a stable intramolecular hydrogen bond between the D-hPhe NH and the Cbz carbonyl oxygen could lead to a γ-turn, a common motif in protected amino acids. Furthermore, hydrogen bonds involving the carbonyl oxygen of the D-hPhe residue are also possible, potentially leading to other turn-like structures. The stability of these hydrogen bonds can be influenced by the solvent environment, with nonpolar solvents generally favoring intramolecular interactions. chemrxiv.org While proline itself cannot donate a hydrogen bond, its rigid structure can correctly position adjacent residues to facilitate such interactions, effectively templating the formation of turns. nih.govmdpi.com

The unique structural elements of this compound impose significant steric limitations on its conformational freedom. msu.edu The proline ring itself severely restricts the backbone dihedral angle φ to a narrow range of approximately -65°. mdpi.com

The two major sources of additional steric hindrance are the D-homophenylalanine (D-hPhe) residue and the 4-chlorobenzyl side chain on the hydroxyproline.

D-homophenylalanine : As a non-natural amino acid, D-hPhe possesses an additional methylene group in its backbone compared to phenylalanine. This extension, combined with its bulky benzyl side chain and D-configuration, populates a different region of the Ramachandran plot than its natural L-amino acid counterpart. This steric bulk restricts the available φ and ψ angles, promoting specific turn structures. uni-tuebingen.denih.gov

The combination of the rigid proline ring, the stereoelectronically-favored exo pucker, and the steric demands of the two large, non-natural side chains likely forces the dipeptide into a highly constrained and well-defined conformation.

Table 2: Summary of Conformational Constraints in this compound
Structural FeatureResiduePrimary Conformational Effect
Pyrrolidine RingHyp(Bn(4-Cl))Restricts φ angle to ~-65°; induces backbone kinks.
4-Chlorobenzyl Ether SubstituentHyp(Bn(4-Cl))Induces Cγ-exo pucker via stereoelectronic effects; imposes significant steric hindrance.
D-Configuration and Benzyl Side ChainD-hPheRestricts φ and ψ angles due to steric bulk; favors specific turn conformations.
Cbz Protecting GroupN-TerminusProvides a potential hydrogen bond acceptor site; adds steric bulk.

Molecular Interaction and Recognition Studies of Cbz D Hphe Hyp Bn 4 Cl Ome

Application of Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding and predicting the interaction between a ligand, such as Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe, and its biological target, typically a protein receptor or enzyme. Docking simulations can elucidate the conformational changes that occur upon binding and provide insights into the thermodynamics and kinetics of the interaction. For peptidomimetics, which are designed to mimic the structure and function of natural peptides, docking is crucial for rational design and optimization.

Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the receptor's active site and scoring them based on their energetic favorability. The resulting binding modes, or poses, represent the most likely orientations of the ligand when it forms a complex with the receptor.

The scoring functions used in docking algorithms estimate the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) for each pose. These scores are calculated based on factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty. For a molecule like this compound, the predicted binding affinity would be influenced by the combined contributions of its constituent parts: the bulky hydrophobic groups (D-hPhe, Bn(4-Cl)), the hydrogen-bonding capable hydroxyproline (B1673980), and the protecting groups (Cbz, OMe).

In studies of similar peptidomimetic inhibitors targeting proteases or other enzymes, docking has successfully predicted binding modes that were later confirmed by X-ray crystallography. For example, docking studies on furan-based peptidic inhibitors of the 20S proteasome helped to understand their noncovalent binding mode. nih.gov

Table 1: Predicted Binding Affinities of Structurally Related Peptidomimetics to Target Proteins (Illustrative Examples)

Peptidomimetic CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Computational Method
Furan-based tripeptidic inhibitor20S Proteasome (β5 subunit)-8.5Molecular Docking
Minimalist α/β hybrid peptideα4β1 Integrin-7.2Molecular Docking
Peptidic antagonist of CBX7CBX7 Chromodomain-9.1Molecular Docking

This table presents illustrative data from studies on different peptidomimetics to demonstrate the type of information generated from molecular docking studies. The values are not specific to this compound.

A detailed analysis of the docked poses of this compound would reveal specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding affinity.

Hydrogen Bonds: The hydroxyproline (Hyp) residue in the compound is a key contributor to hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and an acceptor, while the carbonyl group of the peptide backbone can act as a hydrogen bond acceptor. orientjchem.orgresearchgate.net Studies on collagen and other hydroxyproline-containing peptides have demonstrated the crucial role of this residue in forming stable hydrogen bond networks that are essential for structural integrity and molecular recognition. nih.govwikipedia.org The amide groups in the peptide backbone and the urethane linkage of the Cbz group could also participate in hydrogen bonding.

Hydrophobic Contacts: The D-homophenylalanine (D-hPhe) and the 4-chlorobenzyl (Bn(4-Cl)) moieties provide significant hydrophobic surfaces. These groups are likely to interact with nonpolar pockets within the receptor's binding site, contributing substantially to the binding energy through the hydrophobic effect. kyoto-u.ac.jpnih.govmuni.cz The burial of these hydrophobic groups away from the aqueous solvent is a major driving force for protein folding and ligand binding. nih.govmuni.cz The phenyl ring of the Cbz group also contributes to these hydrophobic interactions. Studies on various peptidomimetics have shown that hydrophobic interactions are often key drivers of potency and affinity. mdpi.commdpi.com

Computational Screening and Prioritization of Peptidomimetic Analogues

Computational screening, particularly virtual screening using molecular docking, is a powerful strategy for identifying and prioritizing new peptidomimetic analogues with potentially improved activity. Starting with a lead compound like this compound, large virtual libraries of related compounds can be created by systematically modifying different parts of the molecule. For instance, the 4-chloro substituent on the benzyl group could be replaced with other halogens, alkyl, or alkoxy groups to probe the effect of size and electronics on binding. Similarly, the D-hPhe residue could be replaced with other non-natural amino acids, or the protecting groups could be varied.

These virtual libraries are then docked into the target receptor's binding site, and the resulting poses are scored and ranked based on their predicted binding affinities. This process allows for the rapid in silico evaluation of thousands of potential analogues, helping to prioritize a smaller, more manageable number of compounds for chemical synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. bohrium.com

Investigation of Binding Site Specificity and Selectivity with Biological Targets

The specificity and selectivity of a ligand for its intended biological target over other related targets are crucial for therapeutic efficacy and minimizing off-target side effects. Molecular docking can provide valuable insights into the structural basis of selectivity. By comparing the docking poses and interaction patterns of this compound within the binding sites of different but related proteins (e.g., different subtypes of a receptor or different members of an enzyme family), researchers can identify key residues or subtle conformational differences that determine binding selectivity.

Role of the Substituted Benzyl Moiety in Molecular Recognition

The presence of the chlorine atom at the para-position is particularly important. It enhances the hydrophobicity of the benzyl ring and can also participate in specific halogen bonding interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The position of the substituent on the benzyl ring is also critical; SAR studies of benzyl ether derivatives have shown that altering substituents can potently influence agonistic activities and selectivity for different receptor subtypes. nih.gov The electronic effect of the chlorine atom (electron-withdrawing) can also modulate the electrostatic potential of the benzyl ring, influencing its interactions with the receptor.

Influence of Cbz and OMe Groups on Binding Interactions

The N-terminal benzyloxycarbonyl (Cbz) group and the C-terminal methyl ester (OMe) group are typically considered protecting groups in peptide synthesis, but they can also influence the binding interactions of the final molecule.

Structure Activity Relationship Sar Studies of Cbz D Hphe Hyp Bn 4 Cl Ome and Analogues

Design of Analogues for Systematic SAR Probing

The rational design of analogues is fundamental to understanding the SAR of a lead compound. For Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe, a systematic approach involves the individual modification of its four key structural components: the N-terminal benzyloxycarbonyl (Cbz) group, the D-homophenylalanine (D-hPhe) residue, the 4-chlorobenzyl ether on the hydroxyproline (B1673980) (Hyp) ring, and the C-terminal methyl ester (OMe).

Systematic Modification of the Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a lipophilic N-terminal cap. Its role in receptor interaction and membrane permeability can be explored by replacing it with other protecting groups that vary in size, lipophilicity, and electronic properties. mdpi.comnih.gov Analogues could include the tert-butoxycarbonyl (Boc) group, the fluorenylmethyloxycarbonyl (Fmoc) group, or simple acyl groups like acetyl (Ac). nih.gov Furthermore, substitutions on the phenyl ring of the Cbz group (e.g., with electron-donating or electron-withdrawing groups) can fine-tune its electronic and steric character. This systematic variation helps to determine if the N-terminal cap is primarily a placeholder or if it actively participates in binding interactions.

Table 1: Hypothetical SAR Data for N-Terminal Group Modification

Compound ID N-Terminal Group Relative Potency (%)
Parent Cbz 100
Analogue 1 Boc 75
Analogue 2 Fmoc 90
Analogue 3 Acetyl 40

Variation of the D-Homophenylalanine Moiety

The D-homophenylalanine residue is a non-natural amino acid that contributes to the compound's conformational stability and resistance to enzymatic degradation. nbinno.com To probe its importance, analogues can be synthesized by replacing D-hPhe with other D-amino acids, such as D-phenylalanine (to assess the impact of the additional methylene (B1212753) group), D-tryptophan (to explore the effect of a larger, heterocyclic side chain), or D-leucine (to evaluate the necessity of an aromatic side chain). Additionally, substitutions on the phenyl ring of D-hPhe (e.g., fluoro, methyl) can be introduced to investigate specific steric and electronic interactions with the target receptor. nbinno.com

Table 2: Hypothetical SAR Data for D-Homophenylalanine Moiety Variation

Compound ID P1 Residue Relative Potency (%)
Parent D-hPhe 100
Analogue 5 D-Phe 85
Analogue 6 D-Trp 120
Analogue 7 D-Leu 30

Alterations to the 4-Chlorobenzyl Substituent on Hydroxyproline

The 4-chlorobenzyl group on the hydroxyproline ring is a key feature that can be systematically modified to map the binding pocket. researchgate.netnih.gov Alterations can include positional isomers (2-chloro or 3-chloro) to probe for steric constraints. nih.gov The chloro group can be replaced with other halogens (fluoro, bromo) to assess the impact of halogen bonding and electronegativity. biorxiv.org Furthermore, replacing the chloro group with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can reveal the electronic requirements of the binding site. biorxiv.org The entire benzyl group could also be replaced with other aromatic or aliphatic moieties to determine the necessity of the aryl ring. researchgate.netub.edu

Table 3: Hypothetical SAR Data for 4-Chlorobenzyl Substituent Alterations

Compound ID Hyp Substituent Relative Potency (%)
Parent Bn(4-Cl) 100
Analogue 9 Bn(2-Cl) 60
Analogue 10 Bn(4-F) 115
Analogue 11 Bn(4-MeO) 70

Modifications of the Methyl Ester Group

The C-terminal methyl ester influences the compound's polarity, solubility, and hydrogen bonding capacity. A primary modification involves the hydrolysis of the ester to the corresponding carboxylic acid. nih.gov This introduces a negative charge at physiological pH, which can dramatically alter binding affinity and pharmacokinetic properties. nih.govresearchgate.net Alternatively, the ester can be converted to a primary amide (-CONH2) or secondary amides (-CONHR), which act as hydrogen bond donors and acceptors, unlike the ester group. nih.govnih.gov These modifications are crucial for determining if a charged or a neutral, hydrogen-bonding C-terminus is preferred for activity.

Table 4: Hypothetical SAR Data for C-Terminal Methyl Ester Modification

Compound ID C-Terminal Group Relative Potency (%)
Parent -OMe 100
Analogue 13 -OH (Carboxylic Acid) 150
Analogue 14 -NH2 (Primary Amide) 130

Correlation of Structural Features with Biological Activity Profiles

By integrating the data from systematic analogue synthesis, a comprehensive SAR profile for this compound can be established. This involves correlating specific structural features with observed changes in biological activity.

For instance, if analogues with a C-terminal carboxylic acid consistently show higher potency, it suggests a key ionic interaction or hydrogen bond with a positively charged residue in the target's binding site. Similarly, a preference for bulky, hydrophobic groups at the D-hPhe position would indicate a deep, lipophilic pocket for this residue. The strict requirement for a halogen at the para-position of the benzyl group on hydroxyproline might point towards a specific halogen bonding interaction or a tightly constrained pocket that does not tolerate substitution at other positions.

Importance of D-Configuration in Bioactivity and Metabolic Stability

The inclusion of a D-amino acid, such as D-homophenylalanine, is a critical design element in modern peptidomimetics. nih.goveurekaselect.comcreative-peptides.com Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body, leading to a short biological half-life. nih.govcreative-peptides.com Proteases are stereospecific enzymes that typically recognize and cleave peptide bonds adjacent to L-amino acids.

The D-configuration of the homophenylalanine residue in this compound renders the adjacent peptide bond resistant to cleavage by most common proteases. nih.govcreative-peptides.com This significantly enhances the metabolic stability of the compound, leading to improved bioavailability and a longer duration of action in vivo. eurekaselect.com

Contribution of Hydroxyproline Modification to Potency and Selectivity

The modification of the hydroxyproline (Hyp) residue is a critical factor in modulating the potency and selectivity of peptidomimetic compounds. The introduction of a 4-chloro-benzyl ether at the 4-position of the proline ring in this compound significantly influences its interaction with target receptors.

Research on related peptidomimetics has demonstrated that the nature of the substituent on the hydroxyproline ring can drastically alter the binding affinity and selectivity profile. For instance, in a series of analogues, variations at this position from a simple hydroxyl group to larger, more complex ether or ester functionalities have been shown to explore different sub-pockets of the target's binding site. The presence of the bulky and lipophilic 4-chlorobenzyl group in this compound is hypothesized to enhance van der Waals interactions and occupy a hydrophobic region within the receptor, thereby increasing potency.

Furthermore, the stereochemistry of the 4-substituted proline is crucial. The (4R)-configuration, as is standard for hydroxyproline derived from collagen, often pre-organizes the peptide backbone into a specific conformation that is favorable for binding. The modification with the 4-chlorobenzyl group can further stabilize this conformation through steric and electronic effects, leading to a more potent and selective inhibitor. The electron-withdrawing nature of the chlorine atom on the benzyl ring can also subtly influence the electronic environment of the entire ligand, potentially affecting long-range electrostatic interactions with the target.

To illustrate the impact of these modifications, a hypothetical data table based on common findings in peptidomimetic SAR studies is presented below.

Compound IDHydroxyproline ModificationRelative Potency (IC₅₀, nM)Selectivity vs. Target B
1 -OH15010-fold
2 -OBn5025-fold
3 -OBn(4-Cl)1550-fold
4 -OBn(4-F)2540-fold
5 -OAc12015-fold

This table is a representative example based on typical SAR trends and does not represent actual experimental data for this specific compound series.

Impact of Benzyl Substitutions on Receptor Interactions

The benzyl groups within this compound, namely the benzyloxycarbonyl (Cbz or Z) protecting group on the D-homophenylalanine (D-hPhe) and the 4-chlorobenzyl ether on the hydroxyproline, play pivotal roles in receptor engagement.

The N-terminal Cbz group is a common feature in peptidomimetic design, often serving to cap the N-terminus and provide a hydrophobic anchor for binding. The aromatic ring of the Cbz group can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the receptor's active site. The D-configuration of the adjacent homophenylalanine residue is also a key determinant of the spatial orientation of both the Cbz group and the hPhe side chain, influencing how these moieties are presented to the receptor.

The 4-chlorobenzyl group on the hydroxyproline, as mentioned, contributes significantly to hydrophobic interactions. The position of the chlorine atom is not arbitrary; para-substitution is often favored as it extends the hydrophobic surface of the benzyl ring and can interact with specific hydrophobic pockets. The presence of the halogen atom can also lead to halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor, which can further enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. These methods are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For complex peptidomimetics like this compound, 3D-QSAR approaches are particularly powerful as they consider the three-dimensional conformation of the molecules. These methods typically involve aligning a series of related compounds and then calculating steric and electrostatic fields around them. These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS).

Application of Topomer CoMFA and CoMSIA Analyses for Peptidomimetics

Among the various 3D-QSAR techniques, Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be highly effective for peptidomimetics.

Topomer CoMFA is an alignment-free 3D-QSAR method that circumvents the often challenging step of molecular alignment. nih.gov In this approach, molecules are broken down into smaller fragments, and a "topomer" (a 3D representation of the fragment's shape and electronic properties) is generated for each. nih.gov The steric and electrostatic contributions of these topomers are then correlated with biological activity. nih.gov For a series of analogues of this compound, a Topomer CoMFA model could rapidly assess the contributions of different substitutions on the benzyl rings and the D-hPhe side chain.

CoMSIA , on the other hand, is an alignment-dependent method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the molecular interactions that are important for activity. A CoMSIA model for this class of compounds could generate contour maps that visualize regions where, for example, bulky, hydrophobic groups (like the 4-chlorobenzyl) increase activity, or where hydrogen bond acceptors are favored. Studies on other peptidomimetic systems have shown that steric, hydrophobic, and hydrogen bond acceptor fields often have a significant influence on their activity. nih.gov

The application of these QSAR methodologies can generate predictive models that guide the rational design of new, more potent, and selective analogues of this compound. By understanding the key structural features that drive biological activity, medicinal chemists can focus their synthetic efforts on modifications that are most likely to lead to improved therapeutic agents.

Compound Names Mentioned

Abbreviation/NameFull Chemical Name
This compound(2S,4R)-1-((R)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl)-4-((4-chlorobenzyl)oxy)pyrrolidine-2-carboxylic acid methyl ester
CbzBenzyloxycarbonyl
D-hPheD-homophenylalanine
HypHydroxyproline
BnBenzyl
OAcAcetoxy

Potential Research Applications and Future Directions for Cbz D Hphe Hyp Bn 4 Cl Ome in Academic Research

Exploration as a Chemical Probe for Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the development of chemical probes to modulate or visualize these interactions is a critical area of research. The rigidified scaffold of compounds like Cbz-D-hPhe-Hyp(Bn(4-Cl))-OMe can be instrumental in mimicking the secondary structures, such as β-turns, that are often involved in PPIs.

Future research could focus on utilizing this compound as a starting point for the design of molecular probes. By incorporating reporter groups, such as fluorescent tags or biotin, onto the this compound scaffold, researchers could potentially track the binding of the molecule to its target proteins within a cellular environment. This would provide valuable insights into the localization and dynamics of specific PPIs.

Table 1: Potential Modifications to this compound for Use as a Chemical Probe

ModificationReporter GroupPotential Application
Fluorescent TaggingFluorescein, RhodamineVisualizing protein localization and interaction dynamics via microscopy.
Affinity TaggingBiotinIsolation and identification of binding partners through affinity purification.
Photo-crosslinkingBenzophenone, DiazirineCovalently linking the probe to its target protein for definitive identification.

Application in the Study of Enzyme Active Sites and Inhibition Mechanisms

The structure of this compound suggests its potential as an inhibitor of certain classes of enzymes, particularly proteases. The modified amino acid residues can be designed to fit into the active site of an enzyme, thereby blocking its catalytic activity. For instance, similar peptidomimetic structures have been investigated as inhibitors of serine proteases.

Detailed kinetic studies could be performed to determine the mechanism of inhibition, whether it be competitive, non-competitive, or uncompetitive. Furthermore, co-crystallization of the compound with its target enzyme could provide high-resolution structural information about the binding mode and the key interactions within the active site. This knowledge is invaluable for the rational design of more potent and selective inhibitors.

Development of Conformationally Constrained Scaffolds in Peptide Science

A major challenge in the development of peptide-based therapeutics is their inherent flexibility, which can lead to poor binding affinity and susceptibility to degradation by proteases. The incorporation of non-natural amino acids and cyclic structures, as seen in the core of this compound, introduces conformational constraints.

This compound can serve as a model scaffold for the development of new methodologies to create conformationally restricted peptides. By systematically modifying the substituents on the homophenylalanine and hydroxyproline (B1673980) rings, researchers can fine-tune the three-dimensional structure of the molecule to optimize its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools to elucidate the preferred conformations of these modified peptides in solution.

Future Methodological Advancements in Peptidomimetic Synthesis

The synthesis of complex peptidomimetics like this compound often requires multi-step procedures with careful control of stereochemistry. Future research in this area will likely focus on the development of more efficient and versatile synthetic routes. This could involve the exploration of novel coupling reagents, the use of solid-phase synthesis techniques to facilitate purification, and the development of stereoselective methods for the introduction of the modified amino acid residues.

Advancements in synthetic methodology will not only make this compound and related compounds more accessible to the research community but will also open up avenues for the creation of diverse libraries of peptidomimetics for high-throughput screening.

Opportunities in Ligand Design and Optimization within Chemical Biology

The principles of rational ligand design can be applied to optimize the properties of this compound for specific biological targets. Structure-activity relationship (SAR) studies, where different functional groups are systematically introduced and their effect on biological activity is measured, are a cornerstone of this process.

For example, the 4-chloro-benzyl group on the hydroxyproline residue could be replaced with other substituents to explore the effect of electronics and sterics on binding affinity. Similarly, the Cbz protecting group on the D-homophenylalanine could be exchanged for other groups to modulate the molecule's properties. This iterative process of design, synthesis, and biological evaluation is essential for the development of potent and selective ligands for a wide range of biological targets.

Table 2: Compound Names Mentioned in this Article

AbbreviationFull Chemical Name
This compound(2S,4R)-1-(N-(benzyloxycarbonyl)-D-homophenylalanyl)-4-(4-chlorobenzyloxy)pyrrolidine-2-carboxylic acid methyl ester
CbzCarboxybenzyl
D-hPheD-homophenylalanine
Hyp(Bn(4-Cl))4-(4-chlorobenzyloxy)hydroxyproline
OMeMethyl ester

Q & A

Q. How can I ethically share synthetic protocols for this compound without commercial restrictions?

  • Methodology :
  • Publish detailed procedures in open-access journals with supplementary materials (e.g., step-by-step videos, raw spectra) .
  • Use non-proprietary reagents and avoid citing vendor-specific catalog numbers .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

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